molecular formula C6H13NO B3045389 N-(propan-2-yl)propanamide CAS No. 10601-63-5

N-(propan-2-yl)propanamide

Cat. No.: B3045389
CAS No.: 10601-63-5
M. Wt: 115.17 g/mol
InChI Key: KYKDOARTYFGHPC-UHFFFAOYSA-N
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Description

N-(propan-2-yl)propanamide, also verified under the synonym N-Isopropylpropanamide, is an organic compound classified as an amide . Its molecular formula is C6H13NO, with an average molecular mass of 115.176 Da . This structure is part of a broader class of propanamide compounds, which are known as the amides of propanoic acid and serve as versatile intermediates in various organic synthesis processes . As a monosubstituted amide, this compound possesses a framework that is of significant interest in pharmaceutical and materials science research . The amide functional group is a critical building block in molecular sciences, forming the backbone of peptides and proteins, and is renowned for its interactions with biological targets, such as through hydrogen bonding . Researchers may utilize this compound as a synthetic intermediate or building block in multi-component reactions, similar to those used in the preparation of more complex, biologically active molecules like spiro-compounds and gabapentin derivatives . Its potential application lies in the development of new chemical entities for exploratory studies in medicinal chemistry and drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKDOARTYFGHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324265
Record name isopropylpropionamid
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Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-63-5
Record name NSC406179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropylpropionamid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Amide Functional Groups in Advanced Organic Chemistry

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry. Its importance stems from a unique combination of stability and reactivity, which makes it a ubiquitous feature in both biological systems and synthetic materials. smolecule.comcymitquimica.com

One of the most profound roles of the amide linkage is in biology, where it is known as the peptide bond. Current time information in Bangalore, IN. These bonds link amino acids together to form the polypeptide chains that constitute proteins, the workhorses of virtually all biological processes. Current time information in Bangalore, IN.evitachem.com The specific orientation and hydrogen-bonding capabilities of these amide groups dictate the secondary, tertiary, and quaternary structures of proteins, which are essential for their function. Current time information in Bangalore, IN.

Beyond the realm of biochemistry, amides are prevalent in the pharmaceutical industry. cymitquimica.com Their stability ensures that drug molecules can survive the conditions within the body to reach their intended targets. Current time information in Bangalore, IN. Furthermore, the ability of amides to participate in hydrogen bonding influences their solubility and ability to bind to biological receptors. cymitquimica.com They are also integral to the polymer industry, forming the backbone of robust materials like nylon. evitachem.com

The physical properties of amides, such as their typically high boiling points and solubility in polar solvents, are a direct result of their ability to form strong intermolecular hydrogen bonds. smolecule.comcymitquimica.com This characteristic is fundamental to their application as solvents and in the formulation of various chemical products. cymitquimica.com

Current Academic Research Landscape and Future Directions for N Propan 2 Yl Propanamide

Direct Amidation and Coupling Reactions

Direct amidation and coupling reactions represent a primary and widely utilized approach for the synthesis of this compound and its derivatives. These methods involve the formation of an amide bond by directly reacting a carboxylic acid or its activated derivative with an amine.

N,N′-Dicyclohexylcarbodiimide (DCC)-Mediated Amide Bond Formation

N,N′-Dicyclohexylcarbodiimide (DCC) is a common reagent for facilitating the formation of amide bonds between carboxylic acids and amines. slideshare.net The reaction proceeds by the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, propan-2-amine, to yield the desired this compound and N,N'-dicyclohexylurea (DCU) as a byproduct. mdpi.comwikipedia.org

The general mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form the O-acylisourea. The amine then reacts with this activated intermediate to form the amide and DCU. The insolubility of the DCU byproduct in many common organic solvents facilitates its removal by filtration. mdpi.com

This DCC-mediated coupling is a versatile method applicable to a wide range of carboxylic acids and amines for the synthesis of various amides. slideshare.netmdpi.com For instance, it has been successfully employed in the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by coupling naproxen (B1676952) and tryptamine. mdpi.com Similarly, it is used in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.org

Reactant 1Reactant 2Coupling AgentProductRef
Propanoic acidPropan-2-amineDCCThis compound slideshare.net
NaproxenTryptamineDCCN-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide mdpi.com
3-[2-oxoquinolin-1(2H)-yl]propanoic acidVarious aminesDCC, HSUN-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides acs.org
2-(4-Hydroxyphenoxy)propionic acidIsopropylamine (B41738)DCC or EDC2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide

One-Pot Synthetic Strategies for Amide Derivatives

One-pot syntheses offer an efficient and atom-economical approach to amide derivatives by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. thieme-connect.com

One such strategy involves the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N–H containing heterocycles, followed by an intramolecular palladium-catalyzed C–H arylation to produce N-fused isoquinoline (B145761) derivatives. rsc.org Another example is a four-component reaction for the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides in an aqueous medium. researchgate.net This method utilizes an aldehyde, an amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool for one-pot reactions. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides can be synthesized via acylation of aminoguanidine (B1677879) hydrochloride with succinic anhydride (B1165640), followed by a microwave-irradiated recyclization with an amine. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of chiral this compound derivatives is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer. One approach involves using chiral auxiliaries, such as Evans oxazolidinones. For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid was achieved using an aldol (B89426) reaction with a chloroacetyloxazolidinone, followed by separation of the diastereomers and subsequent chemical transformations. nih.gov Another method is the oxazoline-mediated stereoselective synthesis of α,β-substituted-β-aminoalkanamides. researchgate.net

Asymmetric Synthesis Approaches for Enantiomers

The synthesis of single enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical pursuit in medicinal and materials chemistry, as different enantiomers can have vastly different biological activities or material properties. For chiral amides like derivatives of this compound, several strategies for asymmetric synthesis are employed.

One common method is classical resolution , which involves reacting a racemic mixture (a 50:50 mix of both enantiomers) with a single, pure enantiomer of a second compound, known as a resolving agent. libretexts.orglibretexts.org This reaction creates a mixture of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility and melting points. libretexts.orgyork.ac.uk This difference allows for their separation through conventional techniques like fractional crystallization or chromatography. libretexts.orgresearchgate.net Once separated, the resolving agent is chemically removed, yielding the pure enantiomers of the original compound. For example, a racemic amine can be resolved by reacting it with an enantiomerically pure acid like (+)-tartaric acid to form diastereomeric salts that can be separated. libretexts.orglibretexts.org

Another powerful strategy is the use of a chiral auxiliary . This involves temporarily attaching an enantiomerically pure molecule to an achiral substrate to guide a subsequent reaction to stereoselectively produce one desired enantiomer. For instance, chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively) have been used in the asymmetric synthesis of other compounds, a principle applicable here. york.ac.uknih.gov After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of stereochemical control. york.ac.uk

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. For example, the synthesis of specific stereoisomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been achieved by starting with commercially available Boc-L-alanine or Boc-D-alanine, which already contain the desired stereocenter. acs.org

Finally, asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can involve metal complexes with chiral ligands or organic molecules (organocatalysis). A particularly "green" and highly effective form of this is biocatalysis, which uses enzymes or whole microbial cells. For example, the enzyme-catalyzed reduction of a ketone has been shown to produce a chiral amide intermediate with excellent enantioselectivity (>99.5% enantiomeric excess). researchgate.net Similarly, chiral phase transfer catalysts, such as Cinchona alkaloids, have been used for the asymmetric α-alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids with high enantioselectivity. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

Strategy Description Advantages Disadvantages
Classical Resolution Separation of a racemic mixture by converting it into a mixture of diastereomers using a chiral resolving agent. libretexts.orglibretexts.org Well-established and widely applicable. Maximum theoretical yield is only 50%; requires a stoichiometric amount of a potentially expensive resolving agent. york.ac.uk
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk Often provides high levels of stereocontrol; diastereomeric products can be separated by conventional methods. york.ac.uk Requires additional steps for attachment and removal of the auxiliary; the auxiliary must be used in stoichiometric amounts.
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials derived from natural sources (e.g., amino acids, sugars). acs.org Inexpensive and readily available starting materials; stereocenter is pre-defined. Limited to the structures and stereochemistries available from natural sources.
Asymmetric Catalysis A small amount of a chiral catalyst (metal-based, organocatalyst, or enzyme) generates a large amount of a chiral product. researchgate.netnih.gov High efficiency (low catalyst loading); high enantioselectivity is possible; biocatalysis is environmentally friendly. researchgate.net Catalyst development can be complex and expensive; catalyst may be sensitive to reaction conditions.

Diastereoisomeric Mixture Formation and Separation Challenges

When a molecule contains two or more chiral centers, it can exist as diastereomers—stereoisomers that are not mirror images of each other. numberanalytics.com The formation of diastereomeric mixtures is common when reacting two chiral compounds, especially if one or both are used as racemic mixtures.

A pertinent example is the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which is created through the coupling of racemic flurbiprofen (B1673479) and racemic amphetamine. researchgate.netmdpi.com Since each starting material has one chiral center, the resulting product has two chiral centers, leading to the formation of a mixture of four stereoisomers (two pairs of enantiomers which are diastereomeric to each other). researchgate.netmdpi.com

In theory, separating diastereomers should be straightforward because they have different physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times. libretexts.orgyork.ac.uknumberanalytics.com Therefore, standard laboratory techniques like crystallization and column chromatography are the methods of choice for their separation. researchgate.net

However, significant practical challenges often arise. The physical properties of diastereomers can be very similar, making separation difficult. numberanalytics.com Researchers attempting to separate the four stereoisomers of the flurbiprofen-amphetamine hybrid noted that they were unable to achieve separation. mdpi.com In chromatography, very similar diastereomers can lead to overlapping peaks or significant band broadening, complicating both analysis and purification. waters.com This is particularly an issue in the analysis of complex molecules like synthetic oligonucleotides where modifications can create numerous diastereomers. waters.com Successful separation often requires extensive optimization of chromatographic conditions, such as the choice of stationary phase, mobile phase composition, and additives. researchgate.netwaters.com

Table 2: Challenges in Diastereomer Separation

Challenge Description Potential Solution
Similar Physical Properties Diastereomers may have very slight differences in solubility, boiling points, or polarity, making separation by crystallization or standard chromatography inefficient. numberanalytics.com Extensive optimization of separation conditions (e.g., solvent systems for crystallization, high-resolution chromatography columns). researchgate.net
Limited Resolution Analytical techniques like standard HPLC or NMR spectroscopy may not be able to distinguish between closely related diastereomers. numberanalytics.com Use of high-performance liquid chromatography (HPLC) with specialized columns or advanced NMR techniques.
Molecular Complexity In large molecules with multiple stereocenters, the number of possible diastereomers (2n, where n is the number of stereocenters) can be very large, creating a complex mixture that is extremely difficult to separate into individual components. waters.com Focus on stereoselective synthesis to avoid forming the mixture; use highly selective analytical techniques like ion-pairing reversed-phase liquid chromatography (IP-RPLC). waters.com

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu The synthesis of amides like this compound can be evaluated and improved through the lens of these principles.

Waste Prevention and Atom Economy : The first and second principles are foundational. acs.orgmsu.edu Atom economy, developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. acs.org Traditional amide synthesis often involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netmdpi.com While effective, these reagents are used in stoichiometric amounts and generate a significant amount of waste (e.g., dicyclohexylurea), resulting in poor atom economy. acs.org Greener alternatives include direct catalytic amidation of carboxylic acids and amines, which produces only water as a byproduct and thus has a much higher atom economy.

Safer Solvents and Auxiliaries : Solvents can account for 50-80% of the mass in a typical chemical operation and contribute significantly to its environmental impact. acs.org Many traditional amide syntheses use chlorinated solvents like dichloromethane (B109758) (CH2Cl2). mdpi.com Green chemistry encourages the use of safer solvents such as water, ethanol, or newer bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). msu.eduresearchgate.net In some cases, reactions can be run under solvent-free conditions.

Energy Efficiency and Alternative Energy Sources : Syntheses should be conducted at ambient temperature and pressure whenever possible. If energy is required, alternative sources can be more efficient than conventional heating. Techniques like microwave irradiation and sonication (using ultrasonic waves) can dramatically reduce reaction times and energy consumption. ekb.eg

Use of Catalysis and Reduction of Derivatives : Catalytic reagents are superior to stoichiometric ones because a small amount can generate large quantities of product. acs.org As mentioned, biocatalysis using enzymes is a prime example of a green technology. Enzymes are highly specific, often eliminating the need for protecting groups (a strategy that aligns with the principle of reducing derivatives), and they operate in mild, aqueous conditions. acs.org

Table 3: Comparison of Traditional vs. Green Synthesis of an Amide

Principle Traditional Approach (e.g., DCC Coupling) Green Chemistry Approach
Atom Economy Low; stoichiometric coupling agent (DCC) generates an equal molar amount of urea (B33335) byproduct. acs.org High; direct catalytic amidation produces only water as a byproduct.
Reagents Uses a stoichiometric coupling agent. mdpi.com Uses a recyclable catalyst (e.g., boronic acid, enzyme). researchgate.net
Solvents Often uses hazardous solvents like dichloromethane or dimethylformamide. mdpi.com Prefers safer solvents like water, ethanol, or runs solvent-free. researchgate.net
Energy Often requires heating for extended periods. Can be accelerated by energy-efficient methods like microwave or ultrasound. ekb.eg
Waste Generates significant byproduct waste and potentially hazardous solvent waste. acs.org Minimal waste, primarily water; solvent can often be recycled.

Advanced Structural Elucidation and Spectroscopic Characterization of N Propan 2 Yl Propanamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides profound insights into the molecular vibrations and functional groups present in N-(propan-2-yl)propanamide.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and studying hydrogen bonding interactions in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Studies have reported the FT-IR spectra of N-alkylpropanamides, including this compound, often in the context of investigating N-H···π hydrogen bonding with aromatic donors. scispace.com The N-H stretching vibration is a key feature, typically observed in the region of 3300-3500 cm⁻¹. docbrown.info For instance, in a study of N-alkylpropanamides, the N-H fundamental stretching vibration region was recorded to understand the formation of 1:1 complexes with aromatic hydrocarbons. scispace.com The concentration of the amide was kept low to minimize self-association, which can also influence the N-H stretching frequency. scispace.com

The amide I band, primarily associated with the C=O stretching vibration, is another prominent feature and is typically found in the range of 1650-1680 cm⁻¹. For a related compound, 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, the amide C=O stretch was observed at 1650 cm⁻¹. The position and shape of these bands can be influenced by factors such as solvent polarity and hydrogen bonding. For propanamide, a very prominent C=O stretching vibration absorption is noted between 1690 to 1650 cm⁻¹. docbrown.info

Other characteristic vibrations include C-H stretching vibrations from the alkyl groups, which are typically observed around 2800-3000 cm⁻¹. docbrown.info The "fingerprint region," from approximately 1500 to 400 cm⁻¹, contains a complex set of overlapping vibrations that are unique to the molecule, aiding in its identification. docbrown.info

Table 1: Key FT-IR Vibrational Frequencies for Amides

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) References
N-H Stretching 3300-3500 docbrown.info
C=O (Amide I) Stretching 1650-1680
N-H Bending 1590-1650 docbrown.info
C-N Stretching 1020-1250 docbrown.info

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound and related compounds has been analyzed to assign fundamental vibrational modes. researchgate.net

For a similar secondary amide, N-phenylpropanamide, the N-H stretching mode was observed at 3295 cm⁻¹ in the Raman spectrum. dergipark.org.tr The aromatic C-H stretching vibrations were found in the 3027-3178 cm⁻¹ range, while the symmetric and asymmetric C-H stretching modes of the ethyl group were assigned to the 2880-2975 cm⁻¹ region. dergipark.org.tr The C=O stretching vibration in the Raman spectrum of N-phenylpropanamide was also identified. dergipark.org.tr Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which are then compared with experimental FT-Raman data to aid in the assignment of vibrational modes. researchgate.netuantwerpen.be

Potential Energy Distribution (PED) for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net PED calculations quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov

For complex molecules, experimental assignment of all vibrational bands can be challenging. DFT calculations are used to compute the harmonic vibrational frequencies, and subsequent PED analysis helps to resolve ambiguities in the assignments. nih.gov For instance, in the analysis of N-phenylpropanamide, PED calculations with a contribution of 100% were used to assign the N-H stretching mode. dergipark.org.tr This approach allows for a more confident and precise understanding of the molecular vibrations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Investigations

¹H NMR spectroscopy of this compound provides information on the number of different types of protons and their neighboring protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum. docbrown.infonih.gov

In a related compound, N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, the isopropyl group protons show characteristic signals: a doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH). acs.org Specifically, the ¹H NMR spectrum showed signals at δ 1.06 ppm for the CH₃ of the isopropyl group and δ 3.98–4.03 ppm for the NCH of the isopropyl amine residue. acs.org For propanamide itself, the protons on the ethyl group exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. docbrown.info The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be variable. jmu.edu

Table 2: Representative ¹H NMR Data for this compound and Related Structures

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity Reference
Isopropyl CH₃ ~1.1 Doublet acs.org
Isopropyl CH ~4.0 Multiplet acs.org
Propanamide CH₂ ~2.2 Quartet docbrown.info
Propanamide CH₃ ~1.1 Triplet docbrown.info

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. docbrown.infolibretexts.org

For N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, the ¹³C NMR spectrum displayed signals at δ 22.6 ppm for the isopropyl CH₃ carbons and δ 43.8 ppm for the NCH carbon. acs.org The carbonyl carbon (C=O) of the amide group typically resonates at a significantly downfield chemical shift, often in the range of 170-175 ppm. docbrown.info For instance, the amide C=O in 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide appears at δ 172.5 ppm. The chemical shifts of the carbon atoms are influenced by the electronegativity of adjacent atoms; carbons closer to electronegative atoms like oxygen and nitrogen are more deshielded and appear at higher ppm values. weebly.com

Table 3: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon Environment Typical Chemical Shift (δ, ppm) Reference
Amide C=O ~173 acs.org
Isopropyl CH ~44 acs.org
Propanamide CH₂ ~32 acs.org
Isopropyl CH₃ ~23 acs.org

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Diastereoisomer Analysis through NMR Chemical Shifts

This compound is an achiral molecule and, therefore, does not form diastereomers on its own. However, the principles of diastereoisomer analysis by Nuclear Magnetic Resonance (NMR) are critical when such a moiety is incorporated into a larger, chiral molecular environment. If this compound were to be chemically bonded to a molecule containing a stereocenter, the two methyl groups on the isopropyl substituent would become diastereotopic.

This diastereotopicity arises because the two methyl groups are no longer chemically equivalent due to the fixed spatial relationship with the distant chiral center. Consequently, they would exhibit distinct chemical shifts in the ¹H NMR spectrum. The separation of these signals can be observed and is often enhanced by using chiral solvating agents or by performing the analysis at different temperatures. nih.gov The analysis would focus on the following:

Chemical Shift Nonequivalence: The two diastereotopic methyl groups would appear as two separate doublets, instead of a single doublet. The difference in their chemical shifts (Δδ) provides information about the degree of chiral recognition.

Coupling Constants: The coupling constant (J-value) for each doublet, resulting from spin-spin coupling with the methine proton (-CH-), would remain similar for both signals.

Methine Proton Signal: The methine proton itself would appear as a septet (or a multiplet of septets) and could also show chemical shift differences between diastereomers.

While specific data for this compound itself is not applicable, the following table illustrates hypothetical ¹H NMR data for a compound containing this amide linked to a chiral center, demonstrating the expected differentiation.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for Diastereomers

Proton EnvironmentDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Multiplicity
Isopropyl -CH(CH₃)₂1.151.18Doublet
Isopropyl -CH(CH₃)₂1.121.13Doublet
Isopropyl -CH(CH₃)₂4.084.12Septet
Propanamide -CH₂-2.202.21Quartet
Propanamide -CH₃1.051.06Triplet

Mass Spectrometry for Molecular Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which in turn confirms its elemental composition with high accuracy and confidence. measurlabs.com For this compound, HRMS provides an exact mass measurement that distinguishes it from other molecules with the same nominal mass but different atomic compositions.

The molecular formula for this compound is C₆H₁₃NO. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. This high-precision measurement is crucial for confirming the identity of the synthesized compound and assessing its purity by revealing the presence of any isobăric impurities.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₃NO
Theoretical Monoisotopic Mass (m/z)115.0997
Expected Ion (ESI+)[M+H]⁺
Calculated Exact Mass for [M+H]⁺116.1075
Required Mass Accuracy< 5 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography (LC) with the analytical power of tandem mass spectrometry (MS/MS). wikipedia.org This technique is invaluable for identifying and quantifying a compound within a complex mixture. nih.gov In the context of this compound, LC separates the target analyte from reaction byproducts or matrix components, after which it is ionized and introduced into the mass spectrometer. thermofisher.com

In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is predictable and serves as a molecular fingerprint, confirming the structure of the analyte.

Common fragmentation pathways for amides include cleavage of the amide bond (C-N) and the alkyl chain. For this compound, key fragment ions would result from the loss of the isopropyl group or the propanoyl moiety.

Interactive Data Table: Predicted LC-MS/MS Fragmentation for this compound

Ion TypeProposed StructurePredicted m/z
Precursor Ion [M+H]⁺[CH₃CH₂CONHCH(CH₃)₂ + H]⁺116.1
Product Ion 1[CH₃CH₂CO]⁺ (Propanoyl cation)57.0
Product Ion 2[H₂NCH(CH₃)₂]⁺ (Isopropylamine cation)60.1
Product Ion 3[M+H - C₃H₆]⁺ (Loss of propene)74.1

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-saarland.demdpi.com This technique provides unambiguous proof of molecular structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsion angles can be calculated with high precision. researchgate.net

For a molecule like this compound, a successful crystal structure determination would reveal key geometric parameters. The amide functional group (C-N-C=O) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The analysis would also detail the conformation of the isopropyl and propyl groups relative to this plane. Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or sheets in the solid state. jmu.edu

Interactive Data Table: Representative Bond Parameters from a Related Amide Crystal Structure

ParameterBond/AngleTypical Value (Å or °)Source
Bond LengthC=O1.226 Å jmu.edu
Bond LengthC-N (amide)1.333 Å jmu.edu
Bond AngleO=C-N~122°
Bond AngleC-N-C~121°
Torsion AngleH-N-C-O~180° (trans conformation)

Determination of Absolute Configuration

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. However, the introduction of a stereocenter, for instance, by substitution at the propanamide backbone, gives rise to chiral derivatives. The determination of the absolute configuration of these chiral molecules is crucial for understanding their chemical and biological properties. researchgate.net

The most definitive method for determining the absolute configuration of a chiral compound is single-crystal X-ray crystallography. tcichemicals.comnih.govresearchgate.net This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct assignment of the spatial arrangement of atoms. researchgate.net For a successful analysis, a high-quality single crystal of the compound is required, which can sometimes be challenging to obtain. tcichemicals.comresearchgate.net The absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.netacs.org For instance, the absolute configuration of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was unequivocally confirmed through single-crystal X-ray analysis. acs.org In cases where the molecule itself crystallizes poorly, co-crystallization with a chiral compound of a known absolute configuration can be employed to facilitate both crystallization and the determination of stereochemistry. nih.govresearchgate.net

Beyond X-ray diffraction, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful non-empirical techniques for assigning absolute configuration in solution. tcichemicals.comacs.org These methods rely on comparing experimentally measured spectra with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.orgresearchgate.netnih.gov The absolute configuration of (R)-2-cyano-3-(furan-2-yl) propanamide, for example, was determined using TD-DFT calculations of its ECD spectrum. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, also serves as a valuable tool for deducing absolute stereochemistry. researchgate.net

Chromatographic Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are indispensable for analyzing reaction mixtures, assessing the purity of the final product, and resolving enantiomers of chiral derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. It is routinely used to determine the purity of synthesized compounds, with acceptable purity levels often cited as greater than 95% or 98%. sigmaaldrich.com As part of stringent quality control, HPLC can quantify trace impurities, such as residual starting materials or by-products. For example, quality control tests may specify limits for residual acids to be less than 0.1%.

For chiral derivatives of this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. google.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. rsc.org The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. Various chiral columns, such as those based on polysaccharide derivatives like cellulose (B213188) or amylose, are commonly employed. google.comrsc.org The enantiomeric excess of novel antiseizure propanamide derivatives has been assessed by chiral HPLC to be greater than 99%. acs.org

Table 1: Examples of HPLC Conditions for Analysis of Propanamide Derivatives

Analyte/Purpose Column Mobile Phase Flow Rate (mL/min) Detection Reference
Enantiomeric Excess of (R)-N-Cyclohexyl-2-(p-tolyl)propanamide Cellulose4 n-Heptane/Ethanol (98:2 v/v) 1.0 UV (210 nm) rsc.org
Enantiomeric Excess of Lacosamide Derivative Lux Cellulose 2, 5 µm Isopropanol/Ethanol/n-Hexane (28:10:62) 0.8 UV (215 nm) google.com
Enantiomeric Excess of (R)-N-Cyclohexyl-2-(naphthalen-1-yl)propanamide Chiralpak AD-H n-Heptane/Ethanol (98:2 v/v) 1.0 UV (210 nm) rsc.org
Purity of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide UPLC Not specified Not specified Not specified acs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions that synthesize or modify this compound. wiley-vch.denih.gov By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. rsc.org

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). wiley-vch.de After the solvent has moved up the plate, the separated spots are visualized. Common visualization methods include irradiation with ultraviolet (UV) light (often at 254 nm) if the compounds are UV-active, or staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin. wiley-vch.de The completion of a reaction is typically indicated when the spot corresponding to the starting material has disappeared. wiley-vch.denih.gov

Table 2: Typical TLC Conditions for Reaction Monitoring

Stationary Phase Mobile Phase (Eluent) Visualization Method Application Reference
Silica Gel (Merck, 60F254) Dichloromethane (B109758)/Ethyl Acetate/Methanol UV light (254 nm), Ninhydrin, Potassium Permanganate Monitoring synthesis of a naproxen (B1676952) derivative wiley-vch.de
Silica Gel Ethyl Acetate/Petroleum Ether Not specified Monitoring synthesis of quinoxaline (B1680401) derivatives rsc.org
Not specified Not specified TLC Monitoring amidation reaction nih.gov

Theoretical and Computational Chemistry Studies on N Propan 2 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of N-(propan-2-yl)propanamide at the electronic level. These methods offer a powerful lens to examine molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Approaches for Optimized Geometries

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For this compound and related amide systems, DFT methods are frequently employed to determine optimized molecular geometries and other electronic properties.

A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set. For instance, calculations on a related molecule, 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, using the B3LYP functional with the 6-311+G(d,p) basis set have been used to predict its geometry and electronic features. Such calculations can reveal key structural parameters like bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

DFT calculations also provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a larger gap generally indicating lower reactivity. For example, a calculated HOMO-LUMO gap of 5.2 eV for a derivative suggests moderate reactivity. Furthermore, DFT can map the electrostatic potential, identifying regions of positive and negative charge, which are crucial for understanding intermolecular interactions.

DFT Application Key Findings for a Related Amide Reference
Optimized GeometryProvides precise bond lengths and angles.
HOMO-LUMO Gap5.2 eV, indicating moderate reactivity.
Electrostatic PotentialNegative charge localized on the amide carbonyl.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for probing the electronic structure of molecules like this compound. These methods are essential for obtaining highly accurate descriptions of electron correlation, which is crucial for understanding many chemical phenomena.

While computationally more demanding than DFT, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark results for electronic energies and properties. umich.edu For complex systems, a combination of methods is often employed. For example, the absolute configuration of a chiral propanamide derivative was determined by comparing experimental vibrational circular dichroism (VCD) spectra with those calculated using ab initio methods. acs.org

Basis Set Selection and Computational Methodology

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. umich.edufiveable.me

For calculations on molecules like this compound, a variety of basis sets are available, ranging from minimal sets like STO-3G to more extensive ones like the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) developed by Dunning and coworkers. fiveable.me The inclusion of polarization and diffuse functions is often necessary to accurately describe the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding. stackexchange.com

The computational methodology also involves selecting the appropriate level of theory. For routine calculations, DFT methods like B3LYP are often sufficient. karazin.ua However, for more accurate results or for studying specific phenomena like excited states, more advanced ab initio methods or time-dependent DFT (TD-DFT) may be required. karazin.uarsc.org The choice of methodology is often guided by the specific research question and the available computational resources. umich.edu

Basis Set Type Description Common Examples
MinimalOne basis function per atomic orbital.STO-3G
Split-ValenceMultiple basis functions for valence orbitals.6-31G*
Correlation-ConsistentSystematically converge towards the complete basis set limit.cc-pVDZ, aug-cc-pVTZ

Molecular Modeling and Dynamics Simulations

Moving beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of this compound, capturing its conformational flexibility and interactions with its environment over time.

Atomistic and Coarse-Grained Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. In atomistic MD, every atom in the system is explicitly represented, allowing for a detailed investigation of molecular motions and interactions. Such simulations have been extensively used to study systems containing N-isopropyl amide groups, such as poly(N-isopropylacrylamide) (PNIPAM), which shares the N-isopropyl amide moiety with this compound. acs.orgkinampark.com

These simulations can provide insights into conformational changes, solvent interactions, and the formation of aggregates. acs.org For example, MD simulations of PNIPAM in water have been used to study its coil-to-globule transition, a process driven by changes in temperature and hydration. acs.orgescholarship.org Similar approaches could be applied to this compound to understand its behavior in different solvents and its potential for self-assembly.

Coarse-grained (CG) MD simulations, where groups of atoms are represented as single beads, allow for the study of larger systems and longer timescales. While sacrificing some atomic detail, CG models can capture the essential physics of processes like polymer collapse or large-scale conformational changes.

Force Field Development and Validation for N-Isopropyl Amide Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system. For molecules containing the N-isopropyl amide group, several force fields have been developed and validated.

Commonly used force fields include OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). wustl.edu These force fields contain parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The development of accurate force fields for N-isopropyl amide systems often involves fitting parameters to experimental data or high-level quantum chemical calculations. arxiv.org For instance, studies on PNIPAM have highlighted the importance of accurately representing the polarity of the amide bond to correctly predict its solution behavior. arxiv.org The validation of a force field typically involves comparing simulation results with experimental observables, such as density, heat of vaporization, or conformational preferences. wustl.edu

Force Field Key Features Application
OPLS-AAAll-atom force field with good parameterization for organic liquids.Simulations of small molecules and polymers in solution. acs.org
CHARMMWidely used for biomolecular simulations, with robust parameters for peptides and proteins.Can be adapted for amide-containing small molecules. wustl.edu
GROMOSA united-atom force field often used in conjunction with the GROMACS simulation package.Efficient for large system simulations. wustl.edu

Solvation Dynamics and Hydration Shell Analysis

Solvation dynamics describe the process of how solvent molecules rearrange around a solute following a change in the solute's electronic state, such as after photoexcitation. rsc.org For this compound, particularly in an aqueous solution, the interaction with water molecules is critical. The amide group, with its carbonyl oxygen and N-H group, is a primary site for hydrogen bonding.

Hydration shell analysis, often performed using molecular dynamics (MD) simulations, quantifies the structure and dynamics of water molecules in the immediate vicinity of the solute. mdpi.comnih.gov These simulations track the positions of water molecules relative to the solute over time, allowing for the calculation of radial distribution functions. These functions reveal the probable distances of finding solvent molecules from specific atoms on the solute, defining the first, second, and subsequent hydration shells. mdpi.comarxiv.org The first hydration shell is of particular interest as it directly influences the compound's solubility and stability. nih.govarxiv.org

Table 1: Illustrative Hydration Shell Properties for this compound (Note: The following data is illustrative for a small amide in aqueous solution and represents typical values derived from molecular dynamics simulations.)

Solute Atom/GroupFirst Hydration Shell Radius (Å)Coordination Number (No. of Water Molecules)Average Water Residence Time (ps)
Carbonyl Oxygen (C=O)3.12-35-10
Amide Hydrogen (N-H)2.81-23-7
Isopropyl Group4.58-121-3

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide several descriptors that quantify this structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comemerginginvestigators.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

Table 2: Representative Frontier Molecular Orbital Energies for a Small Amide (Note: These values are representative examples calculated using Density Functional Theory (DFT) and are for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy2.0
HOMO-LUMO Gap (ΔE) 9.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net The MEP map uses a color scale to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. ajchem-a.comresearchgate.net

For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net The region around the amide hydrogen (N-H) would exhibit a positive potential, identifying it as a hydrogen bond donor site. The alkyl portions of the molecule (propyl and isopropyl groups) would show a relatively neutral (green) potential. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dedergipark.org.tr This method is particularly useful for quantifying charge delocalization and donor-acceptor interactions within a molecule. uni-muenchen.deresearchgate.net

A key part of NBO analysis is the second-order perturbation theory analysis, which evaluates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.desouthampton.ac.uk For this compound, a significant delocalization interaction is expected from the lone pair of the nitrogen atom (donor) to the antibonding π* orbital of the carbonyl group (C=O) (acceptor). This n → π* interaction is characteristic of amides and contributes to the planarity of the amide bond and its partial double-bond character.

Table 3: Illustrative NBO Analysis for this compound (Note: Data is illustrative of typical NBO results for an amide.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)~50-60
LP (O)σ* (N-C)~5-10
σ (C-H)σ* (N-C)~2-5

Conformational Landscape Exploration

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies.

Potential Energy Surface (PES) Scans for Rotational Isomers

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the geometry. uni-muenchen.denih.gov This process maps out the energy profile for bond rotation, identifying low-energy conformers (stable states) and high-energy transition states. researchgate.netresearchgate.net

For this compound, key rotations would be around the C-N bond and the C-C single bonds of the alkyl chains. The rotation around the C-N amide bond is particularly important. Due to the n → π* delocalization, this bond has a significant rotational barrier, leading to distinct cis and trans planar conformers. The trans conformer, where the alkyl groups on the nitrogen and carbonyl carbon are on opposite sides, is generally more stable for secondary amides due to reduced steric hindrance. A PES scan of the corresponding dihedral angle would quantify this energy difference and the height of the rotational barrier between the isomers.

Identification and Stability of Low-Energy Conformers

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. For flexible molecules like this compound, multiple conformations, or conformers, can exist due to rotation around single bonds. Identifying the most stable, low-energy conformers is crucial for understanding the molecule's behavior.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. tandfonline.comresearchgate.net A conformational search involves systematically rotating the flexible bonds of the molecule and calculating the energy of each resulting geometry. The geometries corresponding to energy minima on this surface represent stable conformers.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry provides a powerful means to predict various spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. longdom.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these predictions. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). longdom.orgacs.org These predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental NMR spectra to confirm the molecular structure. longdom.orgacs.org For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the propanamide and isopropyl groups.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. longdom.orgresearchgate.net By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental vibrational bands can be made. This is particularly useful for complex molecules where spectral interpretation can be challenging. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, as well as the various C-H and C-C stretching and bending modes of the alkyl chains. It is a common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as theoretical methods often overestimate them. uantwerpen.be

The table below presents a hypothetical comparison of predicted spectroscopic data for this compound based on typical computational results for similar organic molecules.

Spectroscopic ParameterPredicted Value (Illustrative)
¹H NMR Chemical Shifts (ppm)
CH₃ (propanamide)~ 1.1 ppm
CH₂ (propanamide)~ 2.2 ppm
CH (isopropyl)~ 4.0 ppm
CH₃ (isopropyl)~ 1.2 ppm
NH~ 7.5 ppm
¹³C NMR Chemical Shifts (ppm)
C=O (amide)~ 174 ppm
CH (isopropyl)~ 42 ppm
CH₂ (propanamide)~ 31 ppm
CH₃ (isopropyl)~ 23 ppm
CH₃ (propanamide)~ 10 ppm
Key IR Vibrational Frequencies (cm⁻¹)
N-H Stretch~ 3300 cm⁻¹
C=O Stretch~ 1650 cm⁻¹
C-N Stretch~ 1250 cm⁻¹

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in optoelectronics and photonics. mdpi.comnih.gov Computational chemistry, particularly DFT, has become an indispensable tool for the theoretical evaluation and prediction of the NLO properties of molecules. researchgate.netgatech.edu

The key parameters that characterize the NLO response of a molecule are the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). diva-portal.org These properties are related to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. uantwerpen.be

Theoretical calculations can provide valuable insights into the structure-property relationships that govern the NLO response. For instance, the presence of donor-acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. nih.gov

For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The results would indicate the potential of this molecule for NLO applications. While this compound itself may not possess exceptionally large NLO properties due to the lack of extensive π-conjugation, such theoretical evaluations are crucial for understanding the fundamental principles and for the rational design of new, more efficient NLO materials. researchgate.nettandfonline.com

The following table provides an illustrative example of the kind of data that would be generated from a theoretical NLO evaluation of this compound.

Conformational Dynamics and Solution Behavior of N Propan 2 Yl Propanamide

Intramolecular Conformations and Their Energy Landscapes

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. nih.gov For N-(propan-2-yl)propanamide, the rotation around its single bonds gives rise to various conformers. The stability of these conformers is dictated by a balance of steric hindrance and other non-covalent interactions.

Key aspects of the conformational analysis of this compound include:

Rotational Barriers: The rotation around the amide bond (C-N) is restricted due to its partial double-bond character, leading to distinct cis and trans isomers. The trans conformation, where the bulky isopropyl group and the carbonyl group are on opposite sides, is generally more stable.

Dihedral Angles: The rotation around the N-C(isopropyl) and C(carbonyl)-C(ethyl) bonds also leads to different staggered and eclipsed conformations. libretexts.org Staggered conformations, such as the anti and gauche forms, are typically lower in energy than eclipsed conformations due to reduced steric strain. libretexts.org The anti conformation, where the largest groups are furthest apart, is often the most stable. libretexts.org

The study of these energy landscapes reveals that even small molecules can have a complex array of accessible conformations, with the population of each state determined by its relative energy at a given temperature. rsc.org

Role of Intramolecular Hydrogen Bonding in Influencing Conformation

Intramolecular hydrogen bonds, which are hydrogen bonds formed between atoms within the same molecule, can play a crucial role in stabilizing specific conformations. nih.gov In the case of this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). wikipedia.org

The strength and prevalence of intramolecular hydrogen bonds can be influenced by the solvent environment. In non-polar solvents, intramolecular interactions are often favored, whereas in polar, hydrogen-bonding solvents like water, intermolecular hydrogen bonds with the solvent molecules can become more dominant.

Intermolecular Interactions in Aqueous Solutions and Other Solvents

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces between the solute molecules and between the solute and solvent molecules. libretexts.org

In Aqueous Solutions:

Hydrogen Bonding: The amide group of this compound can form hydrogen bonds with water molecules. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. wikipedia.orglibretexts.org These interactions are crucial for its solubility in water at lower temperatures.

Hydrophobic Interactions: The isopropyl and propyl groups are hydrophobic. In an aqueous environment, water molecules tend to form structured "cages" around these nonpolar groups, a phenomenon known as hydrophobic hydration. This ordering of water molecules is entropically unfavorable.

In Other Solvents:

In polar aprotic solvents (like dimethylformamide), which cannot donate hydrogen bonds but can accept them, the primary interactions will be dipole-dipole forces and hydrogen bonding from the N-H group of the amide to the solvent.

In non-polar solvents, van der Waals forces (specifically London dispersion forces) will be the dominant intermolecular interactions between solute and solvent molecules. libretexts.org

The balance between these interactions is highly dependent on temperature and the nature of the solvent, which in turn dictates the solubility and aggregation behavior of the molecule.

Thermally Induced Conformational Transitions and Collapse Phenomena (as a small molecule model for Poly(N-isopropylacrylamide))

This compound serves as an excellent small molecule model for understanding the thermally induced collapse of Poly(N-isopropylacrylamide) (PNIPAM). frontiersin.org PNIPAM is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water. Below the LCST, the polymer is soluble, but above it, it undergoes a conformational collapse and phase separates. frontiersin.orgmdpi.com

Mechanism of Thermal Collapse:

Low Temperatures: At temperatures below the LCST, the hydrophilic interactions (hydrogen bonding between the amide groups and water) dominate, keeping the polymer chains hydrated and in a swollen, random coil conformation.

Increasing Temperatures: As the temperature increases, the kinetic energy of the water molecules rises. This disrupts the structured water cages around the hydrophobic isopropyl groups.

Hydrophobic Collapse: Above the LCST, the entropic gain from releasing the ordered water molecules becomes the driving force. nih.gov The hydrophobic parts of the molecules (or polymer chains) aggregate to minimize their contact with water. This leads to the expulsion of water and a collapse of the polymer into a more compact, globular state. frontiersin.orgnih.gov

Molecular dynamics simulations on this compound have shown that with increasing temperature, the effective attraction between the solute molecules increases. This is driven by the temperature dependence of the nonpolar (hydrophobic) contribution to the potential of mean force between the molecules. nih.govnih.gov This aggregation is a precursor to the macroscopic phase separation observed in these solutions.

The study of small molecule models like this compound allows for a detailed thermodynamic and kinetic analysis of this transition, providing fundamental insights into the forces driving the collapse in the much larger polymer system. rsc.org

Liquid-Liquid Phase Separation Mechanisms in Aqueous Solutions

Liquid-liquid phase separation (LLPS) is the process by which a homogeneous solution separates into two distinct liquid phases. biophysics-reports.orgrsc.org For aqueous solutions of this compound, this phenomenon is observed when the temperature is raised above the lower critical solution temperature (LCST). nih.gov

The mechanism of LLPS is directly linked to the thermally induced conformational changes and intermolecular interactions described previously:

Nucleation and Growth: As the temperature surpasses the LCST, the increased hydrophobic attraction leads to the formation of small aggregates of this compound molecules. nih.govnih.gov These initial clusters act as nuclei.

Coarsening: These nuclei then grow by the addition of more molecules or by merging with other aggregates. This process, known as coarsening, leads to the formation of larger, solute-rich droplets suspended in a solute-poor aqueous phase.

Macroscopic Phase Separation: Eventually, these droplets become large enough to be observed visually (as cloudiness or turbidity) and will eventually coalesce into a distinct, separate liquid layer if left undisturbed.

Molecular dynamics simulations have been instrumental in elucidating this process at the molecular level. They show a spontaneous phase separation above the experimental cloud point, confirming that the driving force is the increasing effective attraction between the this compound molecules, which is primarily due to the temperature-dependent nature of hydrophobic interactions. nih.govnih.gov The process is a delicate balance between enthalpy (related to hydrogen bonding and van der Waals forces) and entropy (related to the ordering of water molecules). frontiersin.org

Intermolecular Interactions and Supramolecular Chemistry of N Propan 2 Yl Propanamide

Design and Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is the principal cohesive force in the crystal structures of amides. acs.org Secondary amides like N-(propan-2-yl)propanamide, which contain one N-H donor and one C=O acceptor, are well-known to form predictable one-dimensional chains or cyclic dimers. rsc.orgmdpi.com The most common and stable arrangement is the catemer motif, where molecules are linked head-to-tail by N-H···O=C hydrogen bonds, forming infinite chains. acs.orgmdpi.com

In the solid state, these chains are the dominant supramolecular synthon. researchgate.nettandfonline.com The reliability of this interaction makes the secondary amide group a valuable tool in supramolecular chemistry. mdpi.com In solution, particularly in non-polar solvents, similar hydrogen-bonded aggregates are expected to exist in equilibrium with the monomeric form. However, in strongly hydrogen-bond-accepting solvents like DMSO, the amide N-H group will preferentially form hydrogen bonds with the solvent molecules. acs.org The presence of bulky alkyl groups, such as the isopropyl group in this compound, can introduce steric hindrance that may, in some cases, disrupt or alter the standard hydrogen-bonding patterns, although this is less common in such a relatively simple amide. acs.org

Table 1: Representative Hydrogen Bond Geometries for Secondary Amides Data based on typical values observed in crystalline secondary amides.

Donor (D)Acceptor (A)D-H···A Angle (°)H···A Distance (Å)D···A Distance (Å)Motif Type
N-HO=C160-1801.8 - 2.22.8 - 3.2Chain / Dimer

Halogen Bonding Interactions in Co-Crystalline Assemblies

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the carbonyl oxygen of an amide. oup.com The strength of this interaction increases in the order Cl < Br < I and is enhanced by the presence of electron-withdrawing groups on the molecule bearing the halogen. oup.com

For this compound, the carbonyl oxygen atom serves as an effective halogen bond acceptor. In co-crystals with potent halogen bond donors like 1,4-diiodotetrafluorobenzene, a strong and directional C-I···O=C interaction is expected to form. oup.comrsc.org This interaction can be a primary driver in the assembly of co-crystals, often competing with or complementing existing hydrogen bond networks. nih.gov For instance, in systems containing both hydrogen and halogen bond donors, it is possible to form complex networks where amide-amide hydrogen-bonded chains are linked together by halogen bonds, creating higher-order supramolecular structures. oup.comrsc.org The predictability of this interaction makes it a powerful tool for crystal engineering. nih.gov

Table 2: Predicted Halogen Bonding Parameters in a Co-crystal of this compound Data based on analogous amide-diiodotetrafluorobenzene co-crystal systems.

Donor AtomAcceptor AtomC-X···O Angle (°)X···O Distance (Å)Normalized Distance (RXB)
IO (Amide)~170~2.8~0.80

Co-Crystallization Strategies for Multicomponent Supramolecular Structures

Co-crystallization is a technique used to create new solid forms of a compound by combining it with another molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. nih.govwikipedia.org This strategy is widely employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), many of which contain amide functionalities. nih.gov The design of co-crystals relies on the deliberate formation of robust intermolecular interactions, known as supramolecular synthons. researchgate.nettandfonline.com

For this compound, several co-crystallization strategies can be envisioned:

Hydrogen Bond-Based Co-crystals: Co-crystallization with molecules containing complementary hydrogen bonding groups, such as dicarboxylic acids, can lead to the formation of predictable amide-acid heterosynthons. iucr.orgresearchgate.net These interactions can break the typical amide-amide hydrogen bond chain and form new, stable cyclic motifs. nih.gov

Halogen Bond-Based Co-crystals: As discussed previously, using halogen bond donors as coformers is a reliable strategy for assembling new structures where the amide carbonyl is the acceptor site. rsc.orgnih.gov

Combined Hydrogen and Halogen Bonding: In more complex systems, a coformer might have functional groups capable of both hydrogen and halogen bonding. The final structure is determined by the hierarchy and competition between these interactions. nih.govnih.gov

Common methods for preparing co-crystals include solvent evaporation, slurry conversion, and solid-state grinding. nih.gov The choice of method can sometimes influence the final polymorphic form of the co-crystal obtained. researchgate.net

Host-Guest Chemistry and Complexation Phenomena with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, typically a macrocycle, through non-covalent interactions. wikipedia.org Common macrocyclic hosts include cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic cavities and polar portals. nih.govnih.gov

The complexation of a small, flexible, and relatively simple molecule like this compound is not extensively studied and is expected to be weak. For complexation to occur, the guest must be of a suitable size and shape to fit within the host's cavity. nih.gov

Cyclodextrins: These chiral, bucket-shaped macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. It is conceivable that the propyl or isopropyl group of this compound could be partially included within the cavity of β-cyclodextrin or γ-cyclodextrin, driven primarily by hydrophobic interactions. nih.govnih.gov The amide group itself would likely remain outside the cavity, interacting with the hydroxyl groups on the cyclodextrin (B1172386) rim or with the aqueous solvent. nih.gov

Calixarenes: These vase-shaped macrocycles can recognize and bind guests, often with high selectivity. acs.orgacs.org Sulfonated calixarenes, which are water-soluble, are known to bind cationic and hydrophobic guests. mdpi.com Any interaction with neutral this compound would likely be weak and dependent on the inclusion of its alkyl chains into the calixarene's hydrophobic pocket.

Cucurbiturils: These pumpkin-shaped macrocycles are known for their exceptionally high affinity for cationic and hydrophobic guests, which they bind within their rigid cavity. wikipedia.orgnih.gov The binding is primarily driven by hydrophobic effects and ion-dipole interactions between a cationic guest and the polar carbonyl portals of the host. A neutral guest like this compound would not benefit from these strong ion-dipole interactions, and thus any binding would be significantly weaker and less probable compared to more suitable guests.

Table 3: Potential Host-Guest Interactions with this compound

Macrocyclic HostCavity CharacteristicsPotential Guest MoietyPrimary Driving ForceExpected Affinity
β-CyclodextrinHydrophobic, ToroidalIsopropyl or Propyl groupHydrophobic EffectWeak
p-Sulfonatocalix[n]areneHydrophobic, FlexibleIsopropyl or Propyl groupHydrophobic EffectWeak
Cucurbit[n]urilHydrophobic, RigidIsopropyl or Propyl groupHydrophobic EffectVery Weak

Reaction Mechanisms and Advanced Chemical Reactivity of N Propan 2 Yl Propanamide

Mechanistic Pathways of Amide Bond Formation and Transformations

The formation of the amide bond in N-(propan-2-yl)propanamide is a cornerstone of its synthesis, typically achieved through the reaction of a carboxylic acid or its derivative with isopropylamine (B41738). The most common laboratory and industrial methods involve the reaction of propanoyl chloride or propanoic anhydride (B1165640) with isopropylamine. This is an exothermic reaction that often requires cooling to control the reaction rate.

A prevalent method for forming the amide bond is through the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. smolecule.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by isopropylamine to form the stable amide bond. Other modern coupling agents include uronium salts like HATU and HBTU, which offer high yields and mild reaction conditions.

Once formed, the amide bond of this compound can undergo several key transformations:

Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions to yield propanoic acid and isopropylamine. The mechanism involves nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Reduction: The amide can be reduced to the corresponding amine, N-isopropylpropan-1-amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Hofmann Rearrangement: While less common for secondary amides, under specific conditions involving treatment with bromine and a strong base, amides can undergo rearrangement to form a primary amine with one less carbon atom.

Derivatization Strategies for Targeted Chemical Functionalities

The structure of this compound offers several sites for derivatization to introduce targeted chemical functionalities. These strategies are crucial for modifying the compound's physical, chemical, and biological properties.

Functionalization of the Alkyl Chains:

The propyl and isopropyl groups can be functionalized, although this often requires indirect methods. For instance, starting with a functionalized propanoic acid or isopropylamine derivative allows for the introduction of various groups. A common strategy involves the use of a halogenated precursor, such as 3-bromo-N-(propan-2-yl)propanamide, which allows for subsequent nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups.

Modification of the Amide N-H Bond:

The hydrogen atom on the nitrogen can be substituted to create tertiary amides. This can be achieved through alkylation reactions, typically requiring a strong base to deprotonate the amide followed by reaction with an alkyl halide. This derivatization can significantly alter the steric and electronic properties of the molecule.

Table 7.1: Examples of Derivatization Reactions of this compound Analogs

Starting MaterialReagent(s)ProductTargeted Functionality
3-bromo-N-(propan-2-yl)propanamideAmine (R-NH₂)N-substituted 3-amino-N-(propan-2-yl)propanamideIntroduction of a secondary or tertiary amine
3-bromo-N-(propan-2-yl)propanamideThiol (R-SH)N-(propan-2-yl)-3-(alkylthio)propanamideIntroduction of a thioether group
This compoundN-Bromosuccinimide (NBS)3-bromo-N-(propan-2-yl)propanamideHalogenation for further substitution
This compoundNaH, then R-X (Alkyl halide)N-alkyl-N-(propan-2-yl)propanamideN-alkylation to form a tertiary amide

Reactivity Towards Metal Centers for Coordination Chemistry

The amide group of this compound possesses both a carbonyl oxygen and a nitrogen atom, both of which have lone pairs of electrons, making it a potential ligand for metal ions. The carbonyl oxygen is generally the preferred coordination site due to its greater Lewis basicity.

The interaction with metal centers can influence the reactivity of the amide bond itself. Coordination to a Lewis acidic metal center can polarize the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. This principle is utilized in some metal-catalyzed reactions involving amides. While specific studies on the coordination chemistry of this compound are not extensively documented in readily available literature, the behavior of similar secondary amides suggests it can form stable complexes with a variety of transition metals and main group metals. scbt.com The steric bulk of the isopropyl group may influence the coordination geometry and the stability of the resulting metal complexes. scbt.com

Kinetics and Thermodynamics of Specific Chemical Reactions Involving the Amide Moiety

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, general principles of amide reactivity can be applied.

The hydrolysis of amides is a well-studied process. The rate of hydrolysis is highly dependent on pH and temperature. Under neutral conditions, the reaction is extremely slow. The rate is significantly accelerated in the presence of strong acids or bases.

Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack of a water molecule.

Base-catalyzed hydrolysis: This involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and the amine.

The thermodynamics of amide bond formation and cleavage are also well understood. The formation of an amide from a carboxylic acid and an amine is a condensation reaction that is typically endergonic under standard conditions, meaning it requires an input of energy. Conversely, the hydrolysis of an amide is an exergonic process, releasing energy. However, the high activation energy for this reaction makes amides kinetically stable in aqueous environments, a crucial feature for their role in biological systems and synthetic materials.

Table 7.2: General Thermodynamic Parameters for Amide Hydrolysis

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Amide + H₂O → Carboxylic Acid + Amine~ -20 to -40~ -20 to -30~ +30 to +60

Note: These are approximate values for a typical amide and can vary depending on the specific structure and reaction conditions.

Applications of N Propan 2 Yl Propanamide in Advanced Chemical Systems

Ligand Design in Organometallic and Coordination Chemistry

While direct studies on N-(propan-2-yl)propanamide as a primary ligand are not extensively documented, its structural motifs are present in a variety of more complex ligands utilized in organometallic and coordination chemistry. The amide functionality, with its lone pairs of electrons on both the oxygen and nitrogen atoms, provides potential coordination sites for metal ions.

Typically, the carbonyl oxygen of an amide is the preferred donor atom for coordination to a metal center. This is due to the higher electronegativity and greater accessibility of the oxygen lone pairs compared to the nitrogen lone pair, which is often delocalized through resonance with the carbonyl group. However, in certain instances, particularly in the formation of chelate rings, the amide nitrogen can also participate in coordination.

The design of ligands incorporating the this compound backbone or similar structures has led to the development of metal complexes with specific catalytic or biological activities. For instance, related carboxamide ligands have been used to synthesize metal complexes with various geometries, including octahedral and square planar, which exhibit interesting antioxidant and DNA cleavage properties. dergipark.org.tr The steric bulk of the isopropyl group in this compound can also play a crucial role in influencing the coordination geometry and the reactivity of the resulting metal complex.

Derivatives such as N-pyrazolylpropanamides have been shown to act as versatile ligands, forming seven-membered chelate rings with metal ions like Cu(II) through coordination of the pyrazolyl nitrogen and the carbonyl oxygen. researchgate.net This demonstrates the potential for this compound to be incorporated into more complex ligand architectures to fine-tune the electronic and steric properties of metal centers for specific applications.

Model Compound for Understanding Stimuli-Responsive Polymer Behavior

This compound is the monomeric unit of the well-known stimuli-responsive polymer, poly(N-isopropylacrylamide) (PNIPAM). uomustansiriyah.edu.iqingentaconnect.com As such, the study of the monomer itself provides fundamental insights into the behavior of the polymer. PNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions at approximately 32°C. ingentaconnect.comresearchgate.netCurrent time information in Bangalore, IN. Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a reversible phase transition, becoming insoluble and precipitating out of solution. ingentaconnect.comCurrent time information in Bangalore, IN.

This behavior is driven by the balance of interactions between the polymer and water molecules. The this compound units are responsible for this phenomenon. The amide group is hydrophilic and capable of forming hydrogen bonds with water, while the isopropyl group is hydrophobic.

At temperatures below the LCST, hydrogen bonding between the amide groups and water molecules dominates, leading to the hydration and dissolution of the polymer chains. researchgate.net As the temperature increases, the hydrophobic interactions of the isopropyl groups become more significant. The increase in thermal energy disrupts the ordered structure of water molecules around the hydrophobic isopropyl groups, leading to a decrease in entropy. To minimize this unfavorable entropy change, the polymer chains collapse, expelling water molecules and aggregating through hydrophobic interactions, resulting in the observed phase separation. researchgate.net

The study of this compound as a model compound helps to elucidate the thermodynamic parameters governing this transition. Understanding the hydration and association behavior of the monomer is crucial for predicting and controlling the LCST of PNIPAM and for designing new stimuli-responsive materials with tailored properties for applications in drug delivery, tissue engineering, and sensors. researchgate.net

PropertyDescriptionRelevance to Stimuli-Responsive Behavior
Amide Group Contains a carbonyl (C=O) and an N-H group.The hydrophilic amide group forms hydrogen bonds with water, contributing to the solubility of PNIPAM at low temperatures. researchgate.net
Isopropyl Group A bulky, nonpolar alkyl group.The hydrophobic isopropyl group is responsible for the hydrophobic interactions that drive the collapse of the polymer chain above the LCST. researchgate.net
Lower Critical Solution Temperature (LCST) The temperature at which PNIPAM transitions from a soluble to an insoluble state in water.This sharp, reversible transition is the key property of PNIPAM and is directly influenced by the balance of hydrophilic and hydrophobic interactions of the this compound monomer units. ingentaconnect.comCurrent time information in Bangalore, IN.

Building Block for Novel Organic and Polymeric Materials

The chemical reactivity of this compound and its derivatives makes it a valuable building block for the synthesis of a wide array of novel organic and polymeric materials. Its bifunctional nature, possessing both an amide and an isopropyl group, allows for various chemical modifications to create materials with specific properties.

Derivatives of this compound are utilized in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. libretexts.orgamericanelements.com For example, compounds like 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide serve as important building blocks in organic synthesis due to their unique functional groups which facilitate the construction of more elaborate molecular architectures. Similarly, 3-bromo-N-(propan-2-yl)propanamide is a useful synthetic intermediate, where the bromine atom can be readily displaced by other functional groups to create a library of new compounds. libretexts.org

In polymer chemistry, this compound is not only the monomer for the linear polymer PNIPAM but can also be incorporated into more complex polymer architectures such as star polymers. The ability to functionalize the monomer or the resulting polymer allows for the creation of materials with enhanced thermal stability, mechanical strength, or specific biological interactions. For instance, the incorporation of this compound into block copolymers can lead to the formation of self-assembling nanostructures with potential applications in nanotechnology and materials science.

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

This compound and its derivatives serve as versatile synthetic intermediates in the construction of complex organic molecules. The amide bond is a common and stable functional group in organic chemistry, and its presence in this compound provides a reliable scaffold for further chemical transformations.

One key application is in the synthesis of more complex amide-containing molecules. For example, derivatives of this compound have been used in the synthesis of potential pro-drugs for nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesis often involves the coupling of a carboxylic acid with an amine, and in this context, the this compound moiety can be part of either the acid or the amine component.

Furthermore, the protection and deprotection of functional groups are central to complex organic synthesis. N-Isopropyl 2-(Boc-amino)propanamide is an example of a protected amino acid derivative where the Boc (tert-butoxycarbonyl) group protects the amine. This protected intermediate can be used in peptide synthesis or the synthesis of other complex nitrogen-containing compounds, with the Boc group being easily removable under acidic conditions to reveal the free amine for further reactions.

The synthesis of various biologically active compounds and complex natural products often involves multiple steps where small, functionalized building blocks are assembled. The structural simplicity and commercial availability of this compound and its close derivatives make them attractive starting materials or intermediates in these multi-step synthetic sequences.

Derivative of this compoundSynthetic Application
2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamideBuilding block for more complex molecules in organic synthesis.
3-bromo-N-(propan-2-yl)propanamideIntermediate for the synthesis of pharmaceuticals and agrochemicals through substitution of the bromine atom. libretexts.org
Amide derivatives of NSAIDsUsed in the synthesis of potential pro-drugs.
N-Isopropyl 2-(Boc-amino)propanamideA protected amino acid derivative used in peptide synthesis and other complex syntheses.

Q & A

Basic: What are the common synthetic routes for N-(propan-2-yl)propanamide derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are common for introducing substituents. Optimization focuses on:

  • Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but may require reflux setups to prevent decomposition .
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for cross-couplings) improve regioselectivity in substitution reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while EtOAc/n-pentane mixtures aid in purification via column chromatography .

Basic: How is the molecular structure of this compound derivatives confirmed?

Structural elucidation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, amide protons resonate at δ 6.5–8.5 ppm, while isopropyl groups show split signals at δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight and fragmentation patterns, with [M+H]+^+ peaks matching calculated values .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for validating stereochemistry in chiral derivatives .

Advanced: How can reaction conditions be optimized to mitigate racemization in chiral this compound derivatives?

Racemization during fluorination or substitution is minimized by:

  • Low-Temperature Conditions : Reactions at –20°C to 0°C reduce kinetic energy, preserving α-chiral centers .
  • Sterically Hindered Bases : Use of DBU or DIPEA prevents proton exchange at chiral sites .
  • Monitoring Enantiomeric Excess (ee) : Chiral HPLC or circular dichroism (CD) ensures >95% ee in final products .

Advanced: How do substituent positions (e.g., cyanothiophene vs. benzenesulfonyl) influence reactivity and biological activity?

  • Electronic Effects : Electron-withdrawing groups (e.g., –SO₂C₆H₅) increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack rates in substitution reactions .
  • Steric Effects : Bulky substituents (e.g., 4-(trifluoromethyl)phenyl) hinder enzyme binding, reducing antimicrobial efficacy despite favorable logP values .
  • Biological Activity : Cyanothiophene derivatives show higher CYP450 inhibition due to π-π stacking with heme iron, while benzenesulfonyl groups improve metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., fluorescence-based enzyme inhibition) across multiple replicates .
  • Cell Line Variability : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to identify model-specific artifacts .
  • Structural Reanalysis : Use computational docking (e.g., AutoDock Vina) to check binding pose consistency with crystallographic data .

Basic: What purification techniques are effective for isolating this compound derivatives?

  • Column Chromatography : Silica gel with gradients of n-pentane/EtOAc (3:1 to 1:1) separates polar impurities .
  • Recrystallization : High-purity solids (>98%) are obtained using EtOH/H₂O or hexane/EtOAc mixtures .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., regioisomers) with 0.1% TFA in mobile phase .

Advanced: What computational methods aid in predicting the physicochemical properties of novel derivatives?

  • DFT Calculations : Predict logP, pKa, and solubility using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via GROMACS with lipid bilayer models .
  • QSAR Models : Train regression models on datasets (e.g., ChEMBL) to forecast bioactivity against target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.